(2-Cyano-5-methoxyphenyl)boronic acid

Organoboron Synthesis Regioselective Borylation Aryllithium Chemistry

(2-Cyano-5-methoxyphenyl)boronic acid (CAS 1333265-27-2) is a dual-substituted arylboronic acid with a cyano group at the 2-position and a methoxy group at the 5-position of the phenyl ring, with molecular formula C8H8BNO3 and molecular weight 176.97 g/mol. As an organoboron compound, it functions primarily as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl architectures.

Molecular Formula C8H8BNO3
Molecular Weight 176.97 g/mol
Cat. No. B11912185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyano-5-methoxyphenyl)boronic acid
Molecular FormulaC8H8BNO3
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OC)C#N)(O)O
InChIInChI=1S/C8H8BNO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4,11-12H,1H3
InChIKeyMCEMWCPYTYVVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyano-5-methoxyphenyl)boronic acid — CAS 1333265-27-2 Procurement and Specification Guide


(2-Cyano-5-methoxyphenyl)boronic acid (CAS 1333265-27-2) is a dual-substituted arylboronic acid with a cyano group at the 2-position and a methoxy group at the 5-position of the phenyl ring, with molecular formula C8H8BNO3 and molecular weight 176.97 g/mol . As an organoboron compound, it functions primarily as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl architectures . The substitution pattern places the boronic acid moiety ortho to the cyano group and meta to the methoxy group, creating a unique electronic environment that influences coupling reactivity .

Procurement Risk Alert: Why Generic Substitution of (2-Cyano-5-methoxyphenyl)boronic Acid Is Not Straightforward


Substituting (2-cyano-5-methoxyphenyl)boronic acid with other cyano-methoxyphenylboronic acid isomers (e.g., 5-cyano-2-methoxy, 3-cyano-5-methoxy, or 4-cyano-3-methoxy variants) is chemically non-trivial and may compromise synthetic outcomes due to distinct regiochemical and electronic profiles. The ortho relationship between the boronic acid and the cyano group in the target compound creates a steric and electronic environment that differs fundamentally from isomers where these groups are meta or para to each other . Furthermore, the synthesis of cyanophenylboronic acids via conventional organolithium routes poses industrial feasibility challenges due to the cost and hazard profile of butyllithium, while Grignard-based approaches suffer from low yields, making procurement of reliably synthesized, isomer-pure material a critical risk mitigation strategy [1].

Evidence-Based Technical Differentiation of (2-Cyano-5-methoxyphenyl)boronic Acid


Lithiation–Borylation Synthesis Route Enables High-Yield, Regioselective Access to 2-Cyanoarylboronic Esters

The synthesis of 2-cyanoarylboronic esters, including the 5-methoxy-substituted analog, via lithiation/in situ trapping of substituted benzonitriles achieves high yields and purities with good regioselectivity, providing a reliable synthetic entry distinct from isomeric variants [1]. In contrast, conventional organolithium routes for cyanophenylboronic acids are industrially prohibitive due to the high cost and hazardous handling requirements of butyllithium [2].

Organoboron Synthesis Regioselective Borylation Aryllithium Chemistry

Ortho-Cyano Substitution Pattern May Influence Suzuki–Miyaura Coupling Efficiency via Proximal Electronic Effects

The substitution pattern of the target compound features the boronic acid ortho to the cyano group and meta to the methoxy group, a regiochemical arrangement that places the electron-withdrawing cyano group in close proximity to the reactive boron center . The cyano group, as a strong electron-withdrawing substituent, can lower LUMO energy levels and enhance electron affinity, which may influence transmetalation rates in Suzuki–Miyaura couplings . In contrast, isomers such as 5-cyano-2-methoxyphenylboronic acid position the cyano group meta to boron and para to methoxy, creating a different electronic landscape [1].

Suzuki–Miyaura Coupling Electronic Effects Boronic Acid Reactivity

Physical Property Differentiation: Melting Point Varies Significantly Among Cyano-Methoxyphenylboronic Acid Isomers

Physical properties such as melting point provide a practical means of differentiating positional isomers of cyano-methoxyphenylboronic acids and serve as identity verification markers upon receipt. The 5-cyano-2-methoxyphenylboronic acid isomer (CAS 612833-37-1) exhibits a reported melting point of 211–212 °C [1]. In contrast, 3-cyanophenylboronic acid (CAS 150255-96-2), lacking the methoxy substituent, melts at >298 °C (with decomposition) [2]. While a specific melting point for (2-cyano-5-methoxyphenyl)boronic acid is not publicly established in authoritative sources, its isomer-dependent melting behavior underscores the necessity of analytical verification upon procurement.

Physical Characterization Isomer Differentiation Quality Control

Cyano-Boronic Acid Scaffolds Enable Tunable Electron-Transport Properties in OLED Materials

In materials science, cyano-substituted arylboronic acids serve as precursors for constructing conjugated systems with tunable electron-transport properties. The cyano group, as a strong electron-withdrawing moiety, significantly lowers LUMO energy levels and enhances electron affinity and transport capability . The (2-cyano-5-methoxyphenyl)boronic acid scaffold provides a functionalized aromatic unit that can be incorporated via Suzuki coupling into larger conjugated architectures, enabling precise tuning of electronic energy levels, charge mobility, and thermal stability in final OLED materials . This functional profile differs from simple phenylboronic acid (lacking electron-withdrawing cyano substitution), which does not provide comparable LUMO-lowering effects.

OLED Materials Electron Transport LUMO Tuning

Optimized Research and Industrial Application Scenarios for (2-Cyano-5-methoxyphenyl)boronic Acid


Regioselective Suzuki–Miyaura Coupling for Pharmaceutical Intermediate Synthesis

The ortho relationship between the boronic acid and cyano group in (2-cyano-5-methoxyphenyl)boronic acid creates a defined steric and electronic environment that may influence coupling regioselectivity and efficiency compared to isomers with different substitution patterns [1]. This makes the compound suitable for the synthesis of biaryl pharmaceutical intermediates where the precise regiochemical outcome is critical to downstream biological activity. The lithiation–borylation synthetic accessibility of 2-cyanoarylboronic esters further supports reliable procurement of this specific isomer [2].

OLED Electron-Transport Material Precursor Development

The combination of an electron-withdrawing cyano group and a Suzuki-coupling-competent boronic acid moiety enables the incorporation of this scaffold into extended conjugated systems with tunable LUMO levels [1]. This functional profile supports the development of electron-transport materials, TADF emitters, and blue light-emitting materials in OLED devices, where precise energy-level alignment governs device efficiency, driving voltage, and operational lifetime [1].

Medicinal Chemistry Scaffold for Cyano-Containing Drug Candidate Libraries

The cyano group is established as a privileged pharmacophore in drug design, known to enhance bioavailability and metabolic stability of drug candidates [1]. (2-Cyano-5-methoxyphenyl)boronic acid provides a direct synthetic entry to biaryl and heterobiaryl structures bearing this functional group, enabling the construction of focused compound libraries for target-based screening campaigns in oncology, CNS, and metabolic disease research areas.

Quality Control Identity Verification via Melting Point Analysis

Given that positional isomers of cyano-methoxyphenylboronic acids exhibit distinct melting points—for example, the 5-cyano-2-methoxy isomer melts at 211–212 °C while 3-cyanophenylboronic acid melts at >298 °C [1] [2]—procurement protocols should include melting point verification to confirm receipt of the correct isomer. This simple analytical check mitigates the risk of synthetic failure arising from inadvertent isomer substitution.

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